Amy-101 TFA dose-escalation and safety studies

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AMY-101 TFA Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with **AMY-101 TFA**. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comprehensive data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is AMY-101 and how does it work?

A1: AMY-101, also known as Cp40, is a cyclic peptide that acts as a potent inhibitor of the complement component C3.[1][2] It is a 14-amino-acid cyclic peptide with a sub-nanomolar affinity for C3.[3] By binding to C3 and its activation product C3b, AMY-101 sterically hinders the access of C3 convertases. This action prevents the cleavage of C3 into its pro-inflammatory fragments, C3a and C3b.[3] Consequently, AMY-101 effectively blocks all three pathways of complement activation: classical, lectin, and alternative.[3] This comprehensive inhibition prevents the downstream generation of anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (MAC).[3]

Q2: What are the main therapeutic areas being investigated for AMY-101?

A2: AMY-101 has shown significant therapeutic potential in complement-driven inflammatory diseases.[1] Its primary area of investigation has been in the treatment of periodontitis, where it has been shown to reduce gingival inflammation and tissue destruction.[1][4][5] Additionally, it has been studied in other conditions such as hemorrhagic shock, transplant rejection, and

Troubleshooting & Optimization





nephropathy.[1][4] Amyndas Pharmaceuticals is also planning Phase Ib/II clinical trials for the rare diseases C3 glomerulopathy (C3G) and Paroxysmal Nocturnal Hemoglobinuria (PNH).[6]

Q3: What is the established safety profile of AMY-101?

A3: Based on clinical trial data, AMY-101 has demonstrated a good safety and tolerability profile.[1][4] In a Phase I first-in-human study in healthy male volunteers, single ascending doses from 0.3 mg/kg to 15 mg/kg were found to be safe and well-tolerated.[1][4][6] Subsequent Phase IIa trials in patients with periodontitis also reported no serious adverse events.[1][7]

Q4: How is AMY-101 typically administered in preclinical and clinical studies?

A4: The route of administration for AMY-101 has varied depending on the study design and model. In preclinical non-human primate (NHP) models of periodontitis, it has been administered subcutaneously and via local injection.[1][4][8][9] In a Phase I clinical trial, both subcutaneous and intravenous routes were used.[6][10] For treating periodontal inflammation in a Phase IIa trial, AMY-101 was administered as a local intragingival injection.[7][11]

Troubleshooting Guide

Issue 1: Inconsistent results in in-vivo inflammation models.

- Possible Cause: Suboptimal dosing or administration frequency.
 - Troubleshooting Step: Refer to the dose-ranging studies in the literature. For instance, in a non-human primate model of periodontitis, a subcutaneous dose of 4 mg/kg once daily for 28 days showed significant efficacy.[1][8][9] In a mouse model, 5 mg/kg was used.[1][4] Ensure the chosen dose and frequency are appropriate for your animal model and the specific inflammatory condition being studied.
- Possible Cause: Issues with drug stability or formulation.
 - Troubleshooting Step: AMY-101 is a cyclic peptide.[1][4] Ensure proper storage and handling according to the manufacturer's instructions to maintain its stability and activity.
 Prepare fresh solutions for each experiment if possible.



- Possible Cause: Variability in the animal model.
 - Troubleshooting Step: Ensure that the disease model is well-characterized and consistently induced. For naturally occurring diseases like periodontitis in NHPs, ensure consistent disease severity across study groups at baseline.

Issue 2: Difficulty in assessing the pharmacodynamic effect of AMY-101.

- Possible Cause: Inappropriate biomarkers being measured.
 - Troubleshooting Step: Effective pharmacodynamic assessment relies on measuring markers of complement activation and downstream inflammation. Consider measuring levels of pro-inflammatory cytokines, matrix metalloproteinases (MMPs) like MMP-8 and MMP-9, which have been shown to be modulated by AMY-101.[1][7][11] Assessing the RANKL/OPG ratio can also be indicative of the drug's effect on bone resorption.[1][4]
- Possible Cause: Timing of sample collection.
 - Troubleshooting Step: The timing of sample collection is critical for detecting changes in biomarkers. In a Phase IIa clinical trial, significant reductions in MMP-8 and MMP-9 were observed at day 21 after the first treatment and persisted for at least 90 days.[7][11]
 Design a time-course study to determine the optimal window for detecting the pharmacodynamic effects of AMY-101 in your specific experimental setup.

Quantitative Data Summary

Table 1: Summary of AMY-101 TFA Preclinical Dose-Escalation and Efficacy Studies



| Animal Model | Condition | Dose | Administr ation Route | Frequenc y | Key Findings | Referenc e |
|-----------------------------------|------------------------------|-------------|-----------------------------|-----------------------------------|--|---------------|
| Non- human primate (NHP) | Chronic Periodontiti S | 4 mg/kg | Subcutane ous | Once daily for 28 days | Significant reduction in periodontal pocket depth. | [1] |
| Non- human primate (NHP) | Chronic Periodontiti S | 5 mg/kg | Not Specified | Weekly for six weeks | Significantly reduced probing depth and attachment loss. | [1][4] |
| Non- human primate (NHP) | Chronic Periodontiti S | 10 mg/kg | Not Specified | Twice weekly for four weeks | reduction in MMP-8 levels and decreased bone resorption markers. | [1][4] |
| Non- human primate (NHP) | Periodontiti s | 0.1 mg/site | Local administrati on | Not Specified | Decreased RANKL expression and increased OPG levels. | [1][4] |
| Mouse | Periodontiti s | 5 mg/kg | Not Specified | Not Specified | Significantl y decreased the | [1][4] |



RANKL/OP G ratio.

Table 2: Summary of AMY-101 TFA Clinical Trial Dose and Safety Data

| Clinical Trial Phase | Population | Dose | Administrat ion Route | Key Safety Findings | Reference |
|-------------------------|------------------------------|---|------------------------------------|---|------------|
| Phase I | Healthy Male Volunteers | Single ascending doses from 0.3 mg/kg to 15 mg/kg | Subcutaneou s or Intravenous | Safe and well-tolerated across all dose levels; no serious adverse events reported. | [1][4][6] |
| Phase IIa | Adults with Periodontitis | 0.1 mg per injection site | Intragingival injection | Safe and well-tolerated; no serious drug-related adverse events observed. | [1][7][11] |

Experimental Protocols

Protocol 1: Evaluation of AMY-101 Efficacy in a Non-Human Primate (NHP) Model of Periodontitis

- Animal Model: Adult non-human primates with naturally occurring chronic periodontitis.
- Treatment Group: AMY-101 administered subcutaneously at a dose of 4 mg/kg body weight.
 [1]
- Control Group: Vehicle control administered subcutaneously.



- Dosing Regimen: Once every 24 hours for 28 consecutive days.[1]
- Efficacy Endpoints:
 - Primary: Change in periodontal pocket depth (PPD) from baseline.
 - Secondary: Changes in clinical attachment loss, bleeding on probing, and gingival inflammation indices.
- Biomarker Analysis:
 - Collection of gingival crevicular fluid (GCF) at baseline and specified time points posttreatment.
 - Analysis of GCF for levels of inflammatory markers such as MMP-8 and MMP-9 using ELISA or similar immunoassay techniques.[7][11]
 - Analysis of RANKL and OPG levels in gingival tissue biopsies to assess the effect on bone metabolism.[1][4]
- Statistical Analysis: Comparison of changes in efficacy endpoints and biomarker levels between the AMY-101 and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Phase I Single Ascending Dose (SAD) Safety and Pharmacokinetic Study in Healthy Volunteers

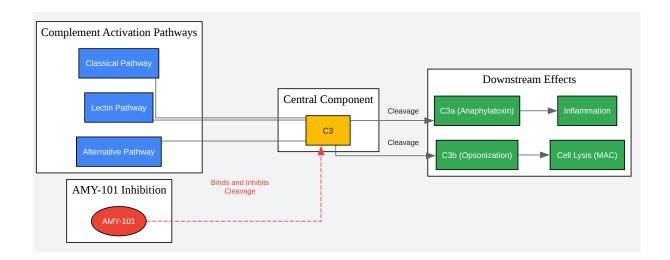
- Study Design: Prospective, single-center, open-label, first-in-human (FIH) study.[6][10]
- Participants: Healthy male volunteers.
- Dose Escalation: Single ascending doses of AMY-101 administered to different cohorts. A careful dose-escalation strategy is followed, with safety data reviewed between each cohort.
 [10] Doses ranged from 0.3 mg/kg to 15 mg/kg.[1][4]
- Administration: Subcutaneous (SQ) or intravenous (IV) injection.[6][10]



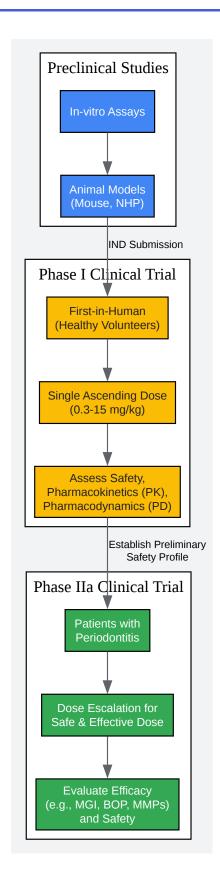
- Safety Monitoring: Close monitoring for adverse events, including local injection site
 reactions and systemic effects. Vital signs, ECGs, and clinical laboratory tests are performed
 at regular intervals.
- Pharmacokinetic (PK) Analysis:
 - Serial blood samples are collected at predefined time points after AMY-101 administration.
 - Plasma concentrations of AMY-101 are determined using a validated analytical method (e.g., LC-MS/MS).
 - PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.
- Pharmacodynamic (PD) Analysis:
 - Assessment of complement C3 inhibition in plasma samples.

Visualizations









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